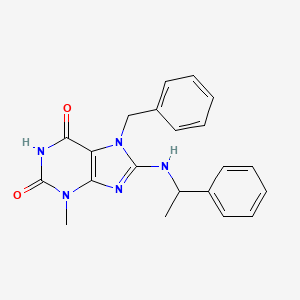
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the purine core: Starting from simple precursors like urea and malonic acid derivatives.
Substitution reactions: Introducing the benzyl, methyl, and phenylethyl groups through nucleophilic substitution or alkylation reactions.
Amidation: Forming the amino group by reacting with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient large-scale synthesis.
Purification: Employing techniques like crystallization, distillation, or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry
Synthesis of novel compounds: As a precursor or intermediate in the synthesis of other complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Studying its effects on various enzymes, particularly those involved in nucleotide metabolism.
Cell signaling: Investigating its role in modulating cellular pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Materials science:
Agriculture: Investigating its use as a pesticide or growth regulator.
作用机制
The mechanism of action of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets would depend on the context of its application, such as in drug development or enzyme inhibition studies.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. Its benzyl and phenylethyl groups could enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
属性
IUPAC Name |
7-benzyl-3-methyl-8-(1-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14(16-11-7-4-8-12-16)22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,23)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKSXPSGYYQWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














